Cefmetazole(1-)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

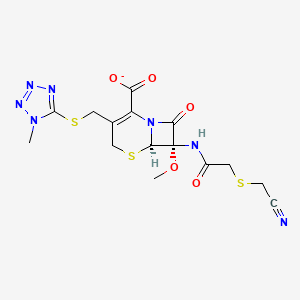

Cefmetazole(1-) is a cephalosporin carboxylic acid anion. It is a conjugate base of a cefmetazole.

Applications De Recherche Scientifique

Clinical Efficacy

Cefmetazole has been extensively studied for its effectiveness against a variety of infections, particularly those caused by gram-positive and gram-negative bacteria, including anaerobic organisms. Its applications span several types of infections:

- Urinary Tract Infections (UTIs) : Cefmetazole has shown comparable efficacy to other antibiotics like cefoxitin in treating UTIs. A clinical study involving over 4,000 patients demonstrated that cefmetazole was effective in managing urinary tract infections caused by cefoxitin-sensitive pathogens .

- Surgical Prophylaxis : The antibiotic is also used for prophylaxis against postoperative wound infections. Studies indicated that multiple-dose cefmetazole therapy was more effective than cefoxitin in preventing infections following lower gastrointestinal surgeries .

- Bacteremia and Sepsis : Recent research highlighted cefmetazole’s role as a well-tolerated alternative for treating bacteremia caused by extended-spectrum beta-lactamase (ESBL)-producing Enterobacterales. In a retrospective study, patients treated with cefmetazole exhibited similar clinical outcomes to those treated with carbapenems, suggesting its viability as a treatment option in resistant infections .

Pharmacokinetics and Administration

Cefmetazole's pharmacokinetics allow for flexible dosing via intravenous or intramuscular routes, typically administered 2-3 times daily. This characteristic makes it suitable for hospital settings where rapid therapeutic action is required . The drug is particularly noted for its activity against beta-lactamase-producing organisms, which are resistant to first-generation cephalosporins and penicillins .

Case Studies

Several case studies have documented the real-world applications and effects of cefmetazole:

- Case of Alveolar Bleeding : An 84-year-old patient treated with cefmetazole developed alveolar bleeding due to clotting abnormalities. Despite this complication, the antibiotic effectively managed an underlying urinary tract infection, showcasing its utility even in complex clinical scenarios .

- Disulfiram-like Reaction : A unique case reported a disulfiram-like reaction in a patient after consuming alcohol while on cefmetazole therapy. This highlights the importance of monitoring patients for potential adverse reactions associated with drug interactions .

Microbiological Applications

Cefmetazole is frequently employed in microbiological susceptibility testing. It is used in various antimicrobial susceptibility tests to determine the effectiveness of antibiotics against specific bacterial strains. Its broad spectrum makes it a valuable tool in clinical microbiology laboratories for guiding treatment decisions .

Comparative Effectiveness

Recent studies have compared cefmetazole with other antibiotics such as meropenem for treating invasive urinary tract infections. Results indicated that cefmetazole demonstrated clinical effectiveness comparable to meropenem, with similar rates of bacteriological success and low mortality rates among treated patients .

Summary of Key Findings

Propriétés

Formule moléculaire |

C15H16N7O5S3- |

|---|---|

Poids moléculaire |

470.5 g/mol |

Nom IUPAC |

(6R,7S)-7-[[2-(cyanomethylsulfanyl)acetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

InChI |

InChI=1S/C15H17N7O5S3/c1-21-14(18-19-20-21)30-6-8-5-29-13-15(27-2,17-9(23)7-28-4-3-16)12(26)22(13)10(8)11(24)25/h13H,4-7H2,1-2H3,(H,17,23)(H,24,25)/p-1/t13-,15+/m1/s1 |

Clé InChI |

SNBUBQHDYVFSQF-HIFRSBDPSA-M |

SMILES |

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)CSCC#N)OC)SC2)C(=O)[O-] |

SMILES isomérique |

CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@](C3=O)(NC(=O)CSCC#N)OC)SC2)C(=O)[O-] |

SMILES canonique |

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)CSCC#N)OC)SC2)C(=O)[O-] |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.